molecular formula C9H11ClN2O B3026612 (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride CAS No. 1029689-79-9

(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride

Cat. No. B3026612
CAS RN: 1029689-79-9
M. Wt: 198.65
InChI Key: IEGZVEZDDNKAAG-UHFFFAOYSA-N
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Description

“(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS RN®: 1029689-79-9 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride” is C9H11ClN2O . The IUPAC name is (3-methyl-1,2-benzoxazol-5-yl)methanamine .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride” is 198.65 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Analgesic Properties

Isoxazoles, including our compound of interest, have been investigated for their analgesic potential. Researchers have explored modifications to the isoxazole ring to enhance analgesic activity . Further studies could focus on optimizing the structure of this compound to develop effective pain-relieving drugs.

Anti-Inflammatory Effects

The isoxazole nucleus has demonstrated anti-inflammatory properties in various studies. By fine-tuning substituents on the isoxazole ring, scientists can design potent anti-inflammatory agents . Investigating the anti-inflammatory mechanisms of our compound could lead to novel therapeutic interventions.

Anticancer Activity

Several isoxazole derivatives, including those with the C-(3-Methyl-benzo[d]isoxazol-5-yl)-methylamine core, exhibit anticancer effects. Researchers have explored their potential as cytotoxic agents . Further investigations into the compound’s interactions with cancer cells and pathways could pave the way for targeted therapies.

Antimicrobial Applications

Isoxazoles have shown promise as antimicrobial agents. Substituted isoxazoles exhibit varying degrees of activity against bacteria, fungi, and viruses . Our compound’s antimicrobial potential warrants detailed exploration, including structure-activity relationship studies.

Antiviral Properties

Isoxazoles have been investigated for their antiviral activity. Researchers have synthesized derivatives with isoxazole scaffolds to target viral infections . Understanding how our compound interacts with viral proteins or nucleic acids could contribute to antiviral drug development.

Anticonvulsant Effects

The isoxazole ring system has been associated with anticonvulsant properties. Researchers have synthesized derivatives and evaluated their efficacy in animal models of epilepsy . Investigating the anticonvulsant mechanisms of our compound may lead to safer and more effective treatments for seizure disorders.

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(3-methyl-1,2-benzoxazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGZVEZDDNKAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029689-79-9
Record name 1,2-Benzisoxazole-5-methanamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029689-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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